A Technical Guide to the Physicochemical Characteristics of 1,1,1-Trifluoro-3-phenylpropan-2-amine
A Technical Guide to the Physicochemical Characteristics of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine (CAS No: 404-20-6). As a trifluoromethyl-containing amine, this compound represents a key structural motif in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical identity, core physical properties, analytical profile, and handling considerations. We delve into the causality behind experimental choices for characterization and provide validated protocols to ensure scientific rigor.
Chemical Identity and Nomenclature
Accurate identification is the foundation of all scientific investigation. 1,1,1-Trifluoro-3-phenylpropan-2-amine is a chiral amine featuring a phenyl group separated from a trifluoromethyl-substituted amino-ethane backbone.
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IUPAC Name : 1,1,1-trifluoro-3-phenylpropan-2-amine[1].
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Canonical SMILES : C1=CC=C(C=C1)CC(C(F)(F)F)N[1].
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Synonyms : 1-Benzyl-2,2,2-trifluoroethylamine, 3,3,3-Trifluoro-1-phenyl-2-propylamine, α-(Trifluoromethyl)phenethylamine[1][2].
The structure contains a stereocenter at the C2 position, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis or chiral separation is performed.
Core Physicochemical Properties
The physicochemical parameters of a compound are critical predictors of its behavior in both chemical and biological systems. The data presented below has been aggregated from validated chemical databases.
| Property | Value | Source |
| Molecular Weight | 189.18 g/mol | PubChem[1] |
| Boiling Point | 226 °C | LookChem[2] |
| Density | 1.188 g/cm³ | LookChem[2] |
| Flash Point | 95 °C | LookChem[2] |
| pKa (Predicted) | 5.69 ± 0.50 | LookChem[2] |
| XLogP3 (Computed) | 2.5 | PubChem[1] |
Expert Insights:
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The high boiling point is consistent with a molecule of this molecular weight containing a polar amine group capable of hydrogen bonding.
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The predicted pKa of ~5.7 is notably lower than that of its non-fluorinated analogue, amphetamine (pKa ≈ 10). This is a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which destabilizes the protonated ammonium cation (R-NH₃⁺), making the amine less basic. This modulation of basicity is a key strategy in drug design.
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The XLogP3 value of 2.5 suggests moderate lipophilicity, indicating the compound will likely exhibit good solubility in organic solvents but limited solubility in aqueous media. This has significant implications for formulation and bioavailability studies.
Synthesis and Analytical Characterization Workflow
Confirming the identity, structure, and purity of 1,1,1-Trifluoro-3-phenylpropan-2-amine is paramount. A typical workflow involves the synthesis from its ketone precursor followed by a suite of analytical techniques.
Caption: Synthesis and analytical characterization workflow.
Identity Confirmation via Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound due to its volatility.
Self-Validating Protocol for GC-MS Analysis:
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Sample Preparation: Prepare a 1 mg/mL solution of the amine in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrument Calibration: Verify the mass accuracy of the spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).
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GC Method:
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Column: Use a low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness with a 5% phenyl polysiloxane stationary phase). Causality: This phase provides good separation for aromatic compounds.
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Injection: Inject 1 µL with a 10:1 split ratio at an injector temperature of 250 °C.
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Oven Program: Hold at 80 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Method:
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Ionization: Electron Ionization (EI) at 70 eV. Causality: EI provides reproducible fragmentation patterns for library matching.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Look for the molecular ion peak [M]⁺ at m/z 189. Common fragments would include the loss of the benzyl group (C₇H₇, m/z 91) and fragments related to the trifluoroethylamino moiety. The presence of GC-MS data for this compound is noted in the PubChem database[1].
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
Protocol for Comprehensive NMR Analysis:
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of trimethylsilane (TMS) as an internal standard.
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Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:
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¹H NMR
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¹³C NMR
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¹⁹F NMR (requires a fluorine-capable probe)
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Predicted Spectral Features:
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¹H NMR:
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~7.2-7.4 ppm: Multiplet, integrating to 5H, corresponding to the aromatic protons of the phenyl ring.
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~3.5-3.8 ppm: Multiplet, 1H, for the chiral proton (CH) at C2. It will be coupled to the adjacent CH₂ and NH₂ protons, and potentially the ¹⁹F nuclei.
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~2.8-3.0 ppm: A complex multiplet (diastereotopic), 2H, for the benzylic protons (CH₂).
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~1.5-2.0 ppm: A broad singlet, 2H, for the amine (NH₂) protons. This signal may exchange with D₂O.
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¹⁹F NMR:
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A single, sharp signal (likely a doublet due to coupling with the C2 proton) is expected around -70 to -80 ppm, characteristic of a CF₃ group.
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¹³C NMR:
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~126-130 ppm: Signals for the aromatic carbons.
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~60-70 ppm: A quartet for the C2 carbon, split by the three fluorine atoms.
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~40 ppm: Signal for the C3 (benzylic) carbon.
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~125 ppm: A quartet for the C1 carbon (CF₃), split by the three fluorine atoms with a large coupling constant.
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Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile or thermally labile compounds, and it is also excellent for this amine.
Protocol for RP-HPLC Purity Analysis:
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Sample Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of acetonitrile and water.
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Mobile Phase:
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Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for amines.
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Solvent B: 0.1% TFA in Acetonitrile.
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Chromatographic Method:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
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Detection: UV detector at 254 nm. Causality: The phenyl group provides a strong chromophore for UV detection.
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Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety and Handling
Proper handling is crucial due to the compound's hazardous nature.
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Hazard Identification : The compound is classified as causing severe skin burns and eye damage[1]. It may also cause respiratory irritation[1].
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Personal Protective Equipment (PPE) : Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,1,1-Trifluoro-3-phenylpropan-2-amine is a compound with distinct physicochemical properties shaped significantly by its trifluoromethyl group. Its moderate lipophilicity, reduced basicity compared to non-fluorinated analogues, and characteristic spectral signatures make it a valuable and predictable building block in research and development. The analytical protocols detailed in this guide provide a robust framework for its synthesis, characterization, and safe handling, empowering scientists to utilize this compound with confidence and precision.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3820972, 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link].
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LookChem. (n.d.). 1,1,1-Trifluoro-2-amino-3-phenylpropane (CAS 404-20-6). Retrieved from [Link].
